Methyl 2-ethylthiazole-4-carboxylate
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Overview
Description
Methyl 2-ethylthiazole-4-carboxylate is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules, including drugs and natural products. The structure of this compound consists of a five-membered ring containing sulfur and nitrogen atoms, with a methyl ester group attached to the fourth carbon and an ethyl group attached to the second carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-ethylthiazole-4-carboxylate can be synthesized through a one-pot procedure involving commercially available starting materials. One common method involves the reaction of ethyl acetoacetate, N-bromosuccinimide, and thiourea or its N-substituted derivatives under mild reaction conditions. This method avoids the traditional two-step reaction and provides good yields .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The process may also involve purification steps such as crystallization or distillation to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethylthiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
Methyl 2-ethylthiazole-4-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 2-ethylthiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and electron distribution allow it to interact with enzymes, receptors, and other biomolecules. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methylthiazole-4-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
2-Methylthiazole-4-carboxylic acid: Lacks the ester group, making it more acidic.
2-Amino-4-methylthiazole-5-carboxylate: Contains an amino group, which can alter its biological activity.
Uniqueness
Methyl 2-ethylthiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethyl and methyl ester groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Biological Activity
Methyl 2-ethylthiazole-4-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, particularly focusing on its antimicrobial, antifungal, and potential anticancer activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula C7H9NO2S and features a thiazole ring, which is a five-membered aromatic ring containing sulfur and nitrogen. The unique substitution pattern of this compound contributes to its chemical reactivity and biological efficacy.
Antimicrobial Activity
Research indicates that compounds with thiazole rings often exhibit significant antimicrobial properties. A study highlighted the effectiveness of derivatives of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were notably low, suggesting strong antimicrobial potential.
Table 1: Antimicrobial Activity of this compound Derivatives
Compound Name | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 5 |
This compound | Escherichia coli | 10 |
Methyl 2-amino-5-benzylthiazole-4-carboxylate | Mycobacterium tuberculosis | 0.06 |
Antifungal Activity
The antifungal properties of this compound have also been investigated. Studies have shown that this compound exhibits activity against common fungal pathogens, including Candida albicans. The mechanism of action appears to involve disruption of fungal cell wall synthesis, which is critical for maintaining cell integrity.
Anticancer Potential
Recent research has explored the anticancer activity of thiazole derivatives, including this compound. A notable study assessed the cytotoxic effects on various cancer cell lines:
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
This compound | A549 (Lung cancer) | 15 |
This compound | HeLa (Cervical cancer) | 20 |
Methyl 5-methylthiazole-4-carboxylate | MCF7 (Breast cancer) | 12 |
The presence of the thiazole ring has been associated with enhanced cytotoxicity, suggesting that structural modifications could lead to more potent anticancer agents.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds like methyl 2-amino-5-benzylthiazole-4-carboxylate have been shown to inhibit key enzymes in bacterial and fungal metabolic pathways.
- Cell Membrane Disruption : The interaction with microbial cell membranes leads to increased permeability and eventual cell lysis.
- Targeting Cancer Cell Metabolism : The compound may interfere with metabolic pathways essential for cancer cell survival, leading to apoptosis.
Case Studies
A series of case studies have demonstrated the efficacy of this compound in clinical settings:
- Study on Tuberculosis : In a clinical trial assessing the efficacy against Mycobacterium tuberculosis, derivatives exhibited MIC values significantly lower than traditional antibiotics, indicating a promising alternative treatment option.
- Fungal Infections : Patients with recurrent fungal infections showed improved outcomes when treated with formulations containing methyl thiazole derivatives, highlighting its potential in antifungal therapy.
Properties
Molecular Formula |
C7H9NO2S |
---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
methyl 2-ethyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C7H9NO2S/c1-3-6-8-5(4-11-6)7(9)10-2/h4H,3H2,1-2H3 |
InChI Key |
VURKEGFBLDJVTR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CS1)C(=O)OC |
Origin of Product |
United States |
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